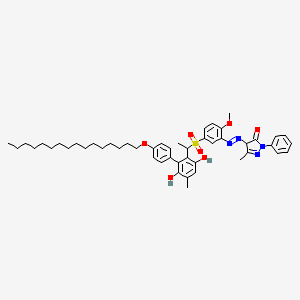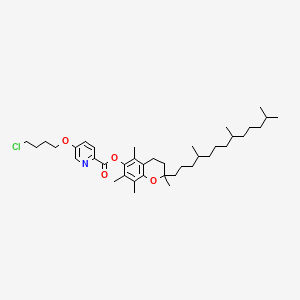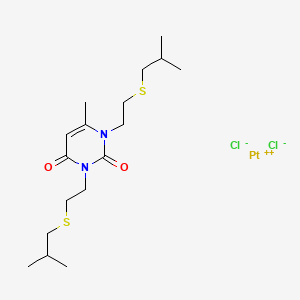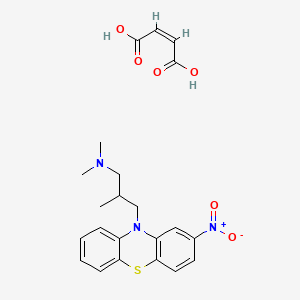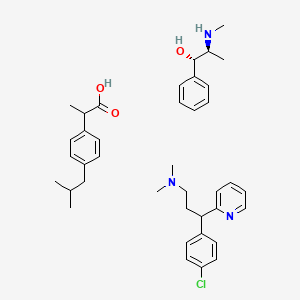
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalazine derivatives. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the triazole ring.
Substitution Reactions: Introducing the pyrrolidinyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For larger-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biological Research: Investigating their effects on biological systems.
Industrial Applications: As intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(4-(trifluoromethyl)phenyl)
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(difluoromethyl)phenyl)
Uniqueness
The unique structural features of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-, such as the trifluoromethyl group, contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
87540-20-3 |
|---|---|
Molecular Formula |
C20H16F3N5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H16F3N5/c21-20(22,23)14-7-5-6-13(12-14)17-24-25-18-15-8-1-2-9-16(15)19(26-28(17)18)27-10-3-4-11-27/h1-2,5-9,12H,3-4,10-11H2 |
InChI Key |
BGAQQIDBIMBGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


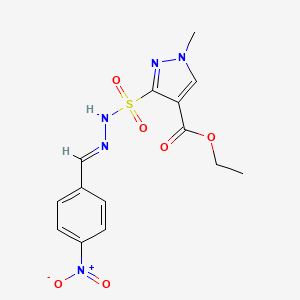

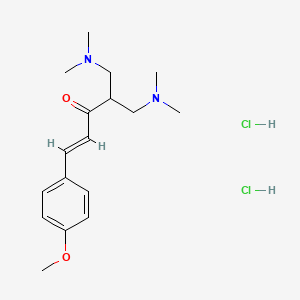
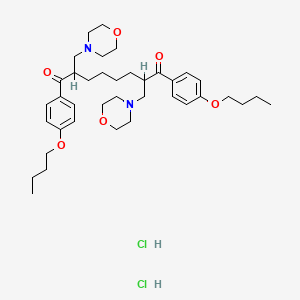
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
